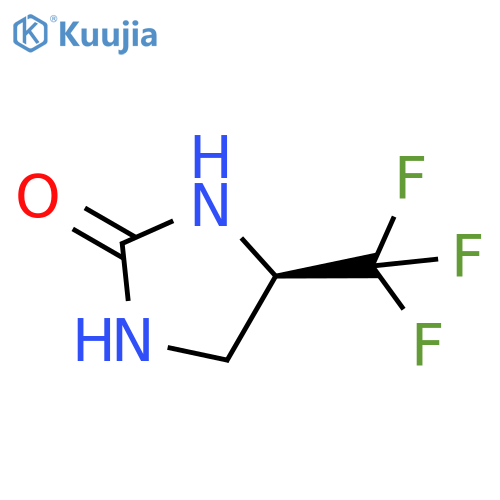Cas no 1932353-48-4 ((4R)-4-(trifluoromethyl)imidazolidin-2-one)

1932353-48-4 structure
商品名:(4R)-4-(trifluoromethyl)imidazolidin-2-one
CAS番号:1932353-48-4
MF:C4H5F3N2O
メガワット:154.090511083603
MDL:MFCD28255055
CID:5685889
PubChem ID:99718576
(4R)-4-(trifluoromethyl)imidazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1932353-48-4
- (4R)-4-(trifluoromethyl)imidazolidin-2-one
- EN300-24128974
- 2-Imidazolidinone, 4-(trifluoromethyl)-, (4R)-
- (R)-4-trifluoromethyl-2-imidazolidone
- (R)-4-(Trifluoromethyl)imidazolidin-2-one
-
- MDL: MFCD28255055
- インチ: 1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)/t2-/m1/s1
- InChIKey: GBVKRAICTVOHIY-UWTATZPHSA-N
- ほほえんだ: FC([C@H]1CNC(N1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 154.03539727g/mol
- どういたいしつりょう: 154.03539727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- 密度みつど: 1.396±0.06 g/cm3(Predicted)
- ふってん: 283.0±35.0 °C(Predicted)
- 酸性度係数(pKa): 12.43±0.40(Predicted)
(4R)-4-(trifluoromethyl)imidazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24128974-0.5g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 0.5g |
$1692.0 | 2024-06-19 | |
| Enamine | EN300-24128974-0.25g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 0.25g |
$1075.0 | 2024-06-19 | |
| Enamine | EN300-24128974-0.05g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 0.05g |
$576.0 | 2024-06-19 | |
| Enamine | EN300-24128974-10.0g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 10.0g |
$9325.0 | 2024-06-19 | |
| Enamine | EN300-24128974-1g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 1g |
$2168.0 | 2023-09-15 | |
| 1PlusChem | 1P0293P2-500mg |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 500mg |
$2154.00 | 2024-06-17 | |
| 1PlusChem | 1P0293P2-10g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 10g |
$11588.00 | 2023-12-19 | |
| Enamine | EN300-24128974-5g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 5g |
$6289.0 | 2023-09-15 | |
| Aaron | AR0293XE-2.5g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 2.5g |
$5869.00 | 2023-12-15 | |
| Aaron | AR0293XE-1g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 1g |
$3006.00 | 2025-02-17 |
(4R)-4-(trifluoromethyl)imidazolidin-2-one 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
1932353-48-4 ((4R)-4-(trifluoromethyl)imidazolidin-2-one) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 81216-14-0(7-bromohept-1-yne)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量